4-Methoxy-4'-hexoxy-trans-stilbene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-4’-hexoxy-trans-stilbene is a synthetic organic compound with the molecular formula C21H26O2 and a molecular weight of 310.4299 g/mol . It belongs to the class of stilbenes, which are characterized by the presence of a 1,2-diphenylethylene core structure. Stilbenes are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-4’-hexoxy-trans-stilbene typically involves the Heck reaction , a palladium-catalyzed coupling reaction between an aryl halide and an alkene . The reaction conditions often include the use of a palladium catalyst, a base such as triethylamine, and a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of 4-Methoxy-4’-hexoxy-trans-stilbene follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxy-4’-hexoxy-trans-stilbene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond in the stilbene core to a single bond, forming dihydrostilbenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) for electrophilic substitution and sodium amide (NaNH2) for nucleophilic substitution are commonly used.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
4-Methoxy-4’-hexoxy-trans-stilbene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Methoxy-4’-hexoxy-trans-stilbene involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species (ROS).
Anti-inflammatory Effects: It modulates signaling pathways such as NF-κB, MAPK, and JAK/STAT, leading to the downregulation of pro-inflammatory cytokines.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Vergleich Mit ähnlichen Verbindungen
4-Methoxy-4’-hexoxy-trans-stilbene is compared with other similar compounds such as:
Eigenschaften
CAS-Nummer |
35135-44-5 |
---|---|
Molekularformel |
C21H26O2 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
1-hexoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C21H26O2/c1-3-4-5-6-17-23-21-15-11-19(12-16-21)8-7-18-9-13-20(22-2)14-10-18/h7-16H,3-6,17H2,1-2H3/b8-7+ |
InChI-Schlüssel |
MWDBDMGQXOYWJG-BQYQJAHWSA-N |
Isomerische SMILES |
CCCCCCOC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OC |
Kanonische SMILES |
CCCCCCOC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.